2-Deoxyribose 5-phosphate (disodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Deoxyribose 5-phosphate (disodium): is a phosphorylated derivative of 2-deoxyribose, a sugar molecule that is a key component of deoxyribonucleic acid (DNA). This compound is primarily used as a substrate for the enzyme 2-deoxyribose-5-phosphate aldolase (DERA), which plays a crucial role in the biosynthesis of deoxyribonucleosides . It is also utilized in the synthesis of antisense drugs and antiviral nucleosides .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Deoxyribose 5-phosphate can be synthesized through the aldol addition reaction between acetaldehyde and glyceraldehyde 3-phosphate, catalyzed by the enzyme 2-deoxyribose-5-phosphate aldolase (DERA) . This reaction is typically carried out under mild conditions, with the enzyme facilitating the formation of the desired product without the need for harsh reagents or extreme temperatures .

Industrial Production Methods: Industrial production of 2-deoxyribose 5-phosphate often involves the use of whole-cell biocatalysts. For example, the bacterium Erwinia carotovora has been identified as an efficient biocatalyst for the production of this compound from glucose . This method is advantageous due to its simplicity, cost-effectiveness, and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: 2-Deoxyribose 5-phosphate primarily undergoes aldol condensation reactions. The enzyme DERA catalyzes the reversible aldol reaction between acetaldehyde and glyceraldehyde-3-phosphate to form 2-deoxyribose-5-phosphate . This reaction does not require any cofactors and is highly stereoselective, producing a specific stereoisomer of the product .

Common Reagents and Conditions: The key reagents for the synthesis of 2-deoxyribose 5-phosphate are acetaldehyde and glyceraldehyde-3-phosphate. The reaction is typically carried out in an aqueous buffer solution at a neutral pH, with the enzyme DERA facilitating the reaction .

Major Products: The primary product of the aldol condensation reaction catalyzed by DERA is 2-deoxyribose-5-phosphate. This compound can be further dephosphorylated to produce 2-deoxyribose, which is a valuable intermediate in the synthesis of various nucleosides .

Scientific Research Applications

Chemistry: In chemistry, 2-deoxyribose 5-phosphate is used as a building block for the synthesis of deoxyribonucleosides, which are essential components of DNA . It is also employed in the synthesis of antisense drugs and antiviral nucleosides .

Biology: In biological research, 2-deoxyribose 5-phosphate is used to study the enzyme 2-deoxyribose-5-phosphate aldolase (DERA) and its role in the biosynthesis of deoxyribonucleosides . This compound is also used in studies of DNA replication and repair mechanisms .

Medicine: In medicine, 2-deoxyribose 5-phosphate is used in the development of antiviral drugs and antisense therapies . These drugs target viral DNA replication and are used to treat various viral infections, including HIV and hepatitis .

Industry: In the industrial sector, 2-deoxyribose 5-phosphate is used in the production of nucleoside analogs, which are important intermediates in the synthesis of antiviral and anticancer drugs . The use of whole-cell biocatalysts for the production of this compound is particularly advantageous due to its cost-effectiveness and environmental sustainability .

Mechanism of Action

The mechanism of action of 2-deoxyribose 5-phosphate involves its role as a substrate for the enzyme 2-deoxyribose-5-phosphate aldolase (DERA). DERA catalyzes the reversible aldol condensation reaction between acetaldehyde and glyceraldehyde-3-phosphate to form 2-deoxyribose-5-phosphate . This reaction proceeds via the formation of a Schiff base intermediate, with the enzyme’s active site lysine residues playing a crucial role in stabilizing the intermediate and facilitating the reaction . The product, 2-deoxyribose-5-phosphate, can then be used in the biosynthesis of deoxyribonucleosides .

Comparison with Similar Compounds

D-Ribose 5-phosphate: A phosphorylated derivative of ribose, used in the pentose phosphate pathway and nucleotide biosynthesis.

2-Deoxy-D-ribose: A dephosphorylated form of 2-deoxyribose 5-phosphate, used in the synthesis of nucleosides.

2-Deoxy-α-D-ribose 1-phosphate: Another phosphorylated derivative of 2-deoxyribose, used in nucleotide biosynthesis.

Uniqueness: 2-Deoxyribose 5-phosphate is unique due to its specific role as a substrate for the enzyme DERA, which catalyzes the aldol condensation reaction without the need for any cofactors . This compound is also highly valuable in the synthesis of deoxyribonucleosides, which are essential components of DNA . Its use in the production of antiviral and anticancer drugs further highlights its importance in both scientific research and industrial applications .

Properties

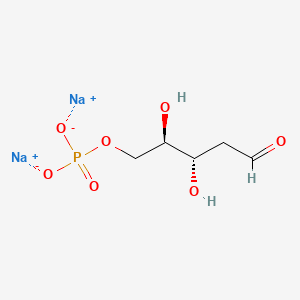

Molecular Formula |

C5H9Na2O7P |

|---|---|

Molecular Weight |

258.07 g/mol |

IUPAC Name |

disodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O7P.2Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);;/q;2*+1/p-2/t4-,5+;;/m0../s1 |

InChI Key |

WPSOLRSSLYZUOR-YAQRUTEZSA-L |

Isomeric SMILES |

C(C=O)[C@@H]([C@@H](COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Canonical SMILES |

C(C=O)C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]quinoxaline-5-carboxamide](/img/structure/B10831408.png)

![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10831414.png)

![3-[2-[3-[2-[bis[2-[bis(2-hydroxydecyl)amino]ethyl]amino]ethyl-(2-hydroxydecyl)amino]propanoylamino]ethyl-dimethylazaniumyl]propane-1-sulfonate](/img/structure/B10831445.png)

![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-fluoro-5-methylbenzamide](/img/structure/B10831455.png)

![Isopropyl 2-[({5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl}methoxy(phenoxy)phosphoryl)amino]propanoate](/img/structure/B10831474.png)

![4-[5-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine](/img/structure/B10831495.png)